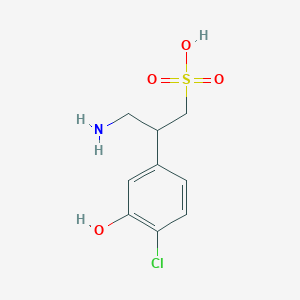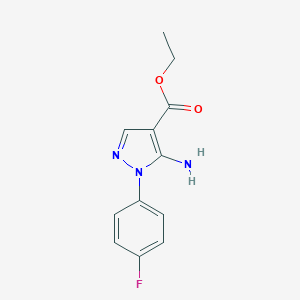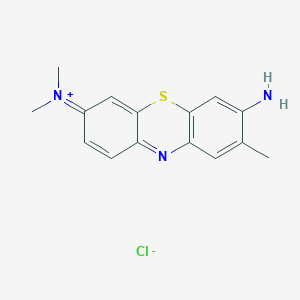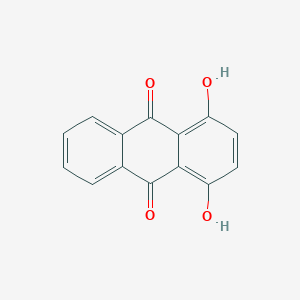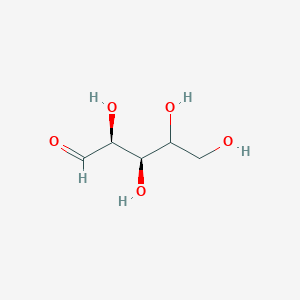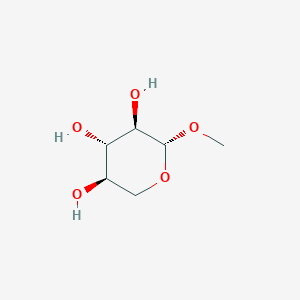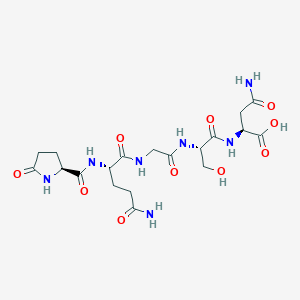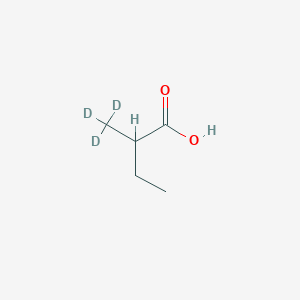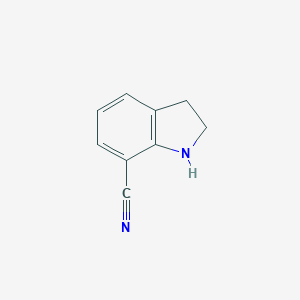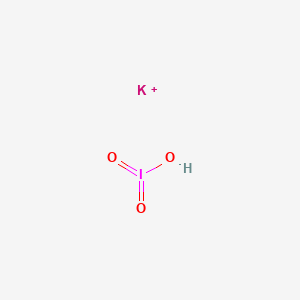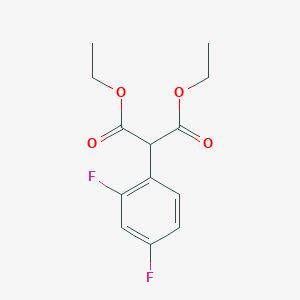
Diethyl (2,4-difluorophenyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diethyl propanedioate derivatives can involve different chemical reactions. For instance, diethyl malonyl radicals can be generated via photolysis and added to olefins in a radical chain process propagated by phenyl selenide transfer . Another method includes the condensation of diethyl (4-methoxybenzyl)propanedioate with 3,5-dimethyl-1H-pyrazole to yield a compound with a significant dihedral angle between the benzene and pyrazole rings . These methods indicate that diethyl propanedioate derivatives can be synthesized through various pathways, including radical addition and condensation reactions.
Molecular Structure Analysis
The molecular structure of diethyl propanedioate derivatives can be complex, with dihedral angles and crystal packing influenced by interactions such as C—H⋯O, which can link molecules into centrosymmetric dimers . X-ray diffraction studies are often used to determine the conformation of substituents on the molecule, which can affect the properties and reactivity of the compound .
Chemical Reactions Analysis
Diethyl propanedioate derivatives can undergo a range of chemical reactions. For example, intramolecular cyclization catalyzed by boron trifluoride diethyl etherate can produce novel compounds like 3-phosphonylated indoles . The Diels-Alder reaction is another example, where diethyl 2-[cyano(toluene-4-sulfinyl)methylene]propanedioate reacts with cyclopentadiene to give diastereomers with high selectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl propanedioate derivatives can be studied through various techniques. Electrochemical characterization, such as cyclic voltammetry and differential pulse voltammetry, can establish redox processes and assess the functional groups involved . The complexation behavior with metal ions can be studied using electrochemistry and UV-Vis spectroscopy . Additionally, excess molar volumes of binary mixtures with alcohols can be measured and fitted to equations to understand the interactions between molecules .
Applications De Recherche Scientifique
Crystallography and Ligand Design
Diethyl[(4-chlorophenyl)(dibenzylamino)methyl]propanedioate, a structurally related compound, has been synthesized, showcasing its potential as a ligand with two coordination pockets for metal atoms, as evidenced by its crystal structure obtained through X-ray diffraction, spectral analyses (IR, 1H NMR), and elemental analyses (Meskini et al., 2010).
Chiral Compound Synthesis
The synthesis of diastereomerically pure 2,2-dimethyl-1,3-diphenyl-1,3-propanediols from diethyl malonate, resolved through diesters of (−)-camphanic acid and N-carbethoxy-l-proline, has been reported. The absolute configuration of the enantiomer was confirmed by X-ray crystallography, illustrating its application in creating chiral compounds for further research and development (Bhowmick et al., 2002).
Complexation with Lanthanide Cations
Research into the electrochemical characterization of diethyl 2-[(E)-3-azulen-1-ylprop-2-enylidene]propanedioate, including its complexation behavior towards lanthanide metal ions like Sm 3+, Eu 3+, Yb 3+, and Tb 3+, demonstrates its utility in studying metal-ligand interactions through electrochemistry and UV-Vis spectroscopy (Amarandei et al., 2014).
Chemical Synthesis Optimization
A concise synthesis process for 1,3-diacetoxy-2-[2′-(2″,4″-difluorophenyl)prop-2′-en-1′-yl]propane has been developed, demonstrating the optimization of synthesis routes for complex organic compounds. The process involves C-alkylation of diethyl malonate, reduction of ester groups, acylation, and final coupling with 2,4-difluorophenylmagnesium bromide, showcasing advancements in organic synthesis techniques (Chen et al., 2015).
Downstream Processing in Microbial Production
A review on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, with a focus on separation methods from fermentation broth, highlights the critical role of this compound in reducing production costs for bio-based chemicals. This work emphasizes the need for improved yield, purity, and energy efficiency in the microbial production of diols (Xiu & Zeng, 2008).
Polymerization for Plastic Substitution
Enzymatic synthesis of lignin derivable pyridine-based polyesters, including polymers derived from diethyl 2,4-difluorophenylpropanedioate, offers a sustainable alternative to petroleum-derived plastics. This research underlines the potential of bio-based polymers in addressing global plastic pollution through enzymatic catalysis (Pellis et al., 2019).
Propriétés
IUPAC Name |
diethyl 2-(2,4-difluorophenyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O4/c1-3-18-12(16)11(13(17)19-4-2)9-6-5-8(14)7-10(9)15/h5-7,11H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEHSLFAPHENRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)F)F)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382192 |
Source


|
| Record name | Diethyl (2,4-difluorophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (2,4-difluorophenyl)propanedioate | |
CAS RN |
137186-30-2 |
Source


|
| Record name | Diethyl (2,4-difluorophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

